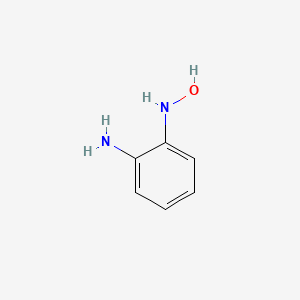
N~1~-Hydroxybenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~-Hydroxybenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of nitrobenzene derivatives. For instance, the reduction of 2-nitrophenol using hydrogen gas in the presence of a palladium catalyst can yield N1-Hydroxybenzene-1,2-diamine . Another method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents .
Industrial Production Methods
Industrial production of N1-Hydroxybenzene-1,2-diamine typically involves large-scale reduction processes. The use of catalytic hydrogenation is common, where nitrobenzene derivatives are reduced under controlled conditions to produce the desired diamine compound. This method ensures high yield and purity, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Hydroxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form more stable amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and hydroxyl groups direct the substitution to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Hydrogen gas (H~2~) in the presence of palladium (Pd) or platinum (Pt) catalysts is commonly used.
Substitution: Reagents such as bromine (Br~2~) and nitric acid (HNO~3~) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, substituted benzene compounds, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~1~-Hydroxybenzene-1,2-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N1-Hydroxybenzene-1,2-diamine exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenol: Similar to N1-Hydroxybenzene-1,2-diamine but lacks the second amino group.
1,2-Diaminobenzene: Lacks the hydroxyl group present in N1-Hydroxybenzene-1,2-diamine.
2-Hydroxyaniline: Another similar compound with a hydroxyl group at the ortho position relative to the amino group.
Uniqueness
N~1~-Hydroxybenzene-1,2-diamine is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct reactivity and properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar counterparts .
Propiedades
Número CAS |
43019-70-1 |
|---|---|
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H,7H2 |
Clave InChI |
ZQCANTYUTNGZOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



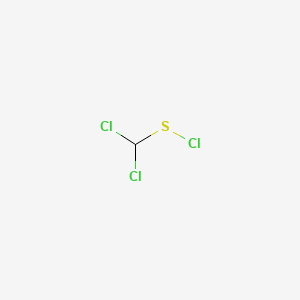
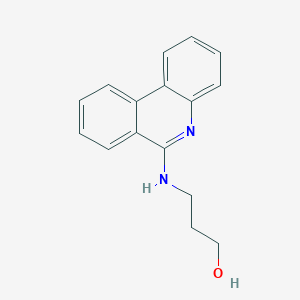

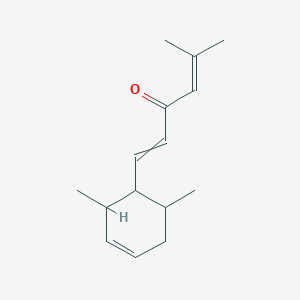
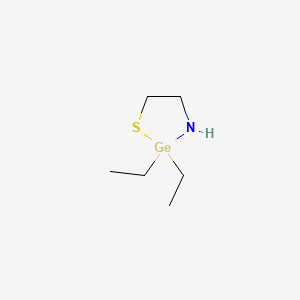

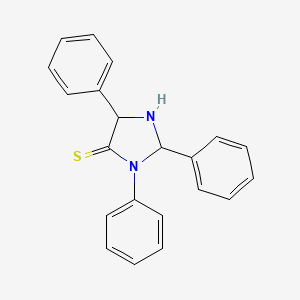
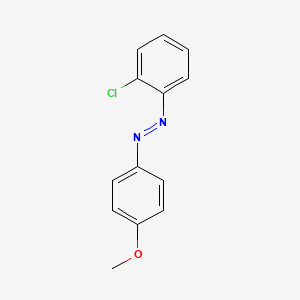
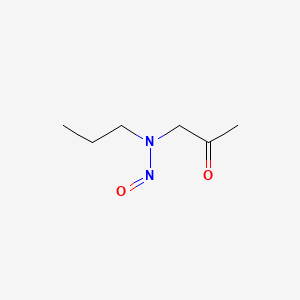
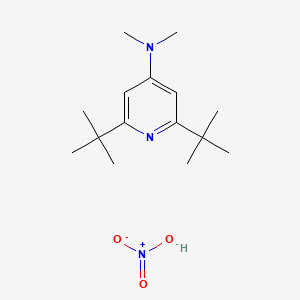

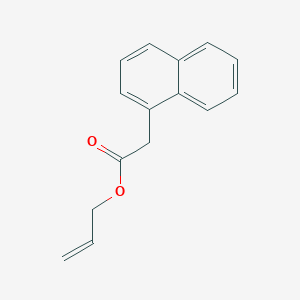
![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
